![molecular formula C28H22 B14002447 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene CAS No. 55006-98-9](/img/structure/B14002447.png)
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which consists of three benzene rings connected by ethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene typically involves the following steps:
Starting Materials: Benzene and styrene are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often used to facilitate the reaction.
Reaction Steps: The synthesis involves a series of Friedel-Crafts alkylation reactions, where the benzene rings are alkylated with styrene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylene bridges into ethane bridges, resulting in a fully saturated compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.
Triphenylmethane: A compound with three benzene rings connected to a central carbon atom.
1,2-Diphenylethane: A compound with two benzene rings connected by an ethane bridge.
Uniqueness
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is unique due to its three benzene rings connected by ethylene bridges, which imparts distinct chemical and physical properties. Its structure allows for a variety of chemical modifications and applications that are not possible with simpler aromatic hydrocarbons.
Properties
CAS No. |
55006-98-9 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-20H,1-2H2 |
InChI Key |
XZAGUCNCEOAMAE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)


![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
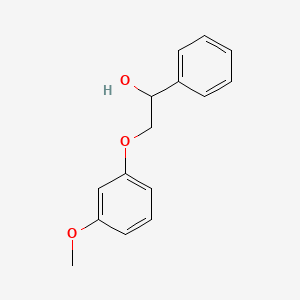
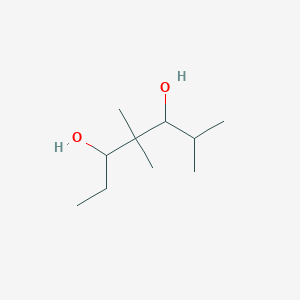
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
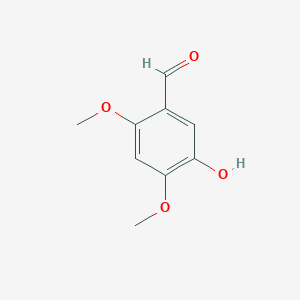
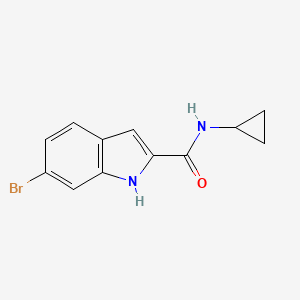
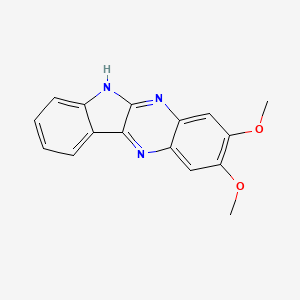
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
